molecular formula C7H7NO3 B2717896 6-Hydroxy-2-methylnicotinic acid CAS No. 66909-37-3

6-Hydroxy-2-methylnicotinic acid

カタログ番号: B2717896
CAS番号: 66909-37-3
分子量: 153.137
InChIキー: AHBQPFRWFDTJNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxy-2-methylnicotinic acid, more commonly characterized in literature as its structural isomer 2-Hydroxy-6-methylnicotinic acid (CAS 38116-61-9), is a high-purity nicotinic acid derivative offered for advanced research and development . This compound, with a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . Its high purity level of ≥98% makes it particularly valuable for constructing complex molecules, often functioning as a key precursor in the synthesis of pharmacologically active pyridine derivatives and heterocyclic compounds . The physical characteristics of this solid compound include a defined melting point range of 233°C to 238°C . Researchers utilize this compound under the designation "For Research Use Only," and it is strictly intended for laboratory research purposes. It is not approved for diagnostic, therapeutic, or personal use of any kind. Proper handling procedures should be consulted in the safety data sheet, and it is recommended to store the product at ambient temperatures to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQPFRWFDTJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific investigation. A cornerstone of this process is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

This guide addresses the molecule identified as 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide . A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this specific compound, including for the designated CAS number 38116-61-9, which appears to be unassigned or not publicly linked to this structure.

Therefore, this document is structured not as a retrospective summary of known data, but as a prospective, in-depth technical guide for the systematic physicochemical characterization of this molecule. As a Senior Application Scientist, the following narrative synthesizes established methodologies with field-proven insights, providing a robust framework for researchers to generate the critical data required for informed decision-making in a drug development program. We will first explore computationally predicted properties to establish an initial profile, followed by detailed experimental protocols to obtain empirical data.

Part 1: In Silico Profiling: A First Look at a Molecule of Interest

In the early stages of drug discovery, before significant investment in synthesis and experimental testing, in silico prediction of physicochemical properties offers a rapid and cost-effective means to assess the potential of a compound.[1] These computational models, often built on large datasets of experimentally determined properties and employing machine learning algorithms, provide valuable initial insights into a molecule's likely behavior.[2]

For 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide, a predicted physicochemical profile was generated using the SwissADME web tool, a widely used platform in the scientific community.[1] The canonical SMILES string for the molecule, CN1C=C(C=C1C(N)=O)NC(=O)C2=CN(N=C2Br)C, was used as the input for these predictions.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C11H10BrN5O2Defines the elemental composition.
Molecular Weight 324.14 g/mol Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) 1.25A measure of lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP is often sought.
Aqueous Solubility (LogS) -2.87Predicts solubility in water. Poor solubility can hinder absorption and formulation.
Topological Polar Surface Area (TPSA) 109.5 ŲCorrelates with passive molecular transport through membranes. Values <140 Ų are often associated with good oral bioavailability.
Hydrogen Bond Donors 2The number of hydrogen atoms attached to electronegative atoms; influences solubility and membrane permeability.
Hydrogen Bond Acceptors 5The number of electronegative atoms; impacts solubility and receptor binding.
Rotatable Bonds 3A measure of molecular flexibility, which can impact binding affinity and bioavailability.

Disclaimer: These values are computationally predicted and require experimental validation.

Part 2: Experimental Determination of Core Physicochemical Properties

While in silico predictions are invaluable for initial assessment, experimentally determined data is the gold standard for regulatory submissions and for building accurate structure-activity relationships. The following sections detail the standard experimental protocols for key physicochemical properties, explaining the rationale behind the methodological choices.

Aqueous Solubility

Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[3] We must distinguish between thermodynamic and kinetic solubility, as both provide important, albeit different, insights. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is more reflective of the conditions in early-stage assays.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Express the solubility in units of µg/mL or µM.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to PBS (pH 7.4) B Agitate for 24-48h at constant temp. A->B Incubate C Centrifuge/Filter B->C Separate phases D Analyze supernatant by HPLC or LC-MS C->D Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD)

Causality Behind Experimental Choice: Lipophilicity, the affinity of a molecule for a non-polar environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP) is the standard measure for neutral compounds, while the distribution coefficient (LogD) is used for ionizable compounds at a specific pH. Given the presence of amide and pyrazole moieties, this compound's ionization state will be pH-dependent, making LogD at physiological pH (7.4) a more relevant parameter.

Experimental Protocol: Shake-Flask Method for LogD7.4

  • Preparation: Prepare a solution of the compound in the aqueous phase (PBS, pH 7.4) at a known concentration.

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution in a glass vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning, then allow the two phases to separate completely.

  • Sampling: Carefully take an aliquot from both the aqueous and n-octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Ionization Constant (pKa)

Causality Behind Experimental Choice: The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. The pyrazole ring and amide groups in the target molecule are expected to have distinct pKa values. Potentiometric titration is a robust and direct method for determining pKa.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH), while monitoring the pH with a calibrated pH electrode.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is often used to derive the pKa from the titration data.

Diagram: General Logic for Physicochemical Profiling

G cluster_in_silico Computational Prediction cluster_experimental Experimental Validation cluster_profile Comprehensive Profile A Initial Assessment: LogP, LogS, pKa, TPSA B Solubility Assays (Thermodynamic & Kinetic) A->B Guides experimental design C Lipophilicity Measurement (LogD at pH 7.4) A->C Guides experimental design D pKa Determination (Potentiometric Titration) A->D Guides experimental design E Integrated Physicochemical Profile for Decision Making B->E Provides empirical data C->E Provides empirical data D->E Provides empirical data

Caption: Logic flow from in silico prediction to a comprehensive experimental profile.

Conclusion: Building a Foundation of Data for Drug Development

The physicochemical properties of 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide are, at present, undefined in the public domain. This guide provides a comprehensive framework for researchers to systematically generate this critical data. By integrating computational predictions with robust experimental methodologies, a detailed and reliable physicochemical profile can be constructed. This data-driven foundation is essential for understanding the molecule's behavior, optimizing its structure, and ultimately, for making informed decisions on its progression through the drug development pipeline. The principles and protocols outlined herein represent a standard of scientific integrity and are designed to yield trustworthy and actionable results.

References

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved February 21, 2026, from [Link]

  • ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved February 21, 2026, from [Link]

  • ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved February 21, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current topics in medicinal chemistry, 11(4), 358-381.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 21, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

Sources

Introduction: Charting a Course for a Novel Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Investigation of 6-Hydroxy-2-methylnicotinic Acid as a Metabolite

6-Hydroxy-2-methylnicotinic acid is a pyridine carboxylic acid derivative whose role as a metabolite is not yet extensively documented in publicly available scientific literature. Its structure suggests it may arise from the metabolism of parent compounds containing a 2-methylpyridine moiety, such as in the synthesis of pharmaceuticals or other biochemicals.[1][2] This guide serves as a comprehensive technical framework for the researcher tasked with exploring the unknown. It moves beyond a simple recitation of facts to provide a strategic and methodological blueprint for the synthesis, detection, and ultimate characterization of 6-Hydroxy-2-methylnicotinic acid in biological systems. We will proceed by leveraging established principles from analogous, well-studied metabolic pathways and analytical validation standards to build a robust investigational strategy from the ground up.

Section 1: Foundational Chemistry and Synthesis

Before a metabolite can be quantified, it must be unequivocally identified. This requires the synthesis of an authentic analytical standard. The physicochemical properties of 6-Hydroxy-2-methylnicotinic acid, predicted from its structure, are foundational to developing all subsequent analytical methods.

1.1 Physicochemical Properties

PropertyValueSource / Method
Molecular Formula C₇H₇NO₃(Calculated)
Molecular Weight 153.14 g/mol [3]
IUPAC Name 6-Hydroxy-2-methylpyridine-3-carboxylic acid(Standard Nomenclature)
CAS Number 38116-61-9 (for 2-hydroxy-6-methylnicotinic acid)[3]
Predicted LogP 0.5 - 1.5(Computational Prediction)
Predicted pKa ~4.5 (Carboxylic), ~9.5 (Hydroxyl)(Computational Prediction)

Note: The CAS number provided is for an isomer and is listed for reference; a unique CAS may not yet exist for the 6-hydroxy isomer.

1.2 Proposed Synthetic Pathway

A plausible synthetic route begins with the commercially available 6-methylnicotinic acid.[1] The critical step is the selective hydroxylation of the pyridine ring at the 6-position. While direct hydroxylation can be challenging, a multi-step synthesis involving oxidation of a precursor like 2-methyl-5-ethylpyridine followed by further functional group manipulation represents a viable strategy.[4] Fischer esterification is a common method for producing the methyl ester of nicotinic acid derivatives, which can be a key intermediate step.[5]

The following workflow outlines a general, logical progression for synthesizing an analytical standard.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 2,6-dimethylpyridine) Oxidation Selective Oxidation of one methyl group Start->Oxidation e.g., HNO₃ Intermediate 6-methylnicotinic acid Oxidation->Intermediate Protection Esterification (e.g., Fischer Esterification) Intermediate->Protection MeOH, H₂SO₄ Hydroxylation Ring Hydroxylation or Functional Group Interconversion Protection->Hydroxylation Deprotection Ester Hydrolysis Hydroxylation->Deprotection NaOH, H₂O Final 6-Hydroxy-2-methylnicotinic acid (Target Compound) Deprotection->Final Purification Purification & Characterization (HPLC, NMR, MS) Final->Purification

Caption: A generalized workflow for the synthesis of 6-Hydroxy-2-methylnicotinic acid.

Section 2: Postulated Metabolic Origins

The presence of 6-Hydroxy-2-methylnicotinic acid in a biological system implies the existence of a parent compound and an enzymatic pathway capable of its formation. Drawing parallels from known metabolic pathways for nicotinic acid and its derivatives provides a strong foundation for hypothesizing its origin.

In bacteria, nicotinic acid is known to be hydroxylated to 6-hydroxynicotinic acid by the flavin-dependent monooxygenase NicC.[6] This enzymatic reaction is a decarboxylative hydroxylation.[7] While mammalian metabolism differs, it is plausible that a similar hydroxylation could occur on a xenobiotic compound containing the 2-methylnicotinic acid scaffold, likely mediated by Cytochrome P450 (CYP) enzymes in the liver.[8]

G cluster_pathway Hypothetical Metabolic Pathway Parent Parent Compound (e.g., a drug containing a 2-methylpyridine moiety) Metabolite1 Phase I Metabolism (e.g., side-chain oxidation) Parent->Metabolite1 Metabolite2 2-methylnicotinic acid Metabolite1->Metabolite2 Enzyme Hepatic Monooxygenase (e.g., Cytochrome P450) Metabolite2->Enzyme TargetMetabolite 6-Hydroxy-2-methylnicotinic acid Enzyme->TargetMetabolite Conjugation Phase II Metabolism (e.g., Glucuronidation) TargetMetabolite->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Hypothetical metabolic pathway leading to 6-Hydroxy-2-methylnicotinic acid.

Section 3: A Validated Framework for Bioanalysis

The cornerstone of metabolomics and drug development is the ability to accurately and precisely quantify target analytes in complex biological matrices.[9] Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[9][10]

3.1 Sample Preparation: The Causality of Extraction

The goal of sample preparation is to isolate the analyte from interfering matrix components (salts, proteins, lipids) while maximizing recovery. The choice of technique is dictated by the analyte's physicochemical properties. Given the polar nature of 6-Hydroxy-2-methylnicotinic acid, a mixed-mode Solid-Phase Extraction (SPE) is a logical choice.

  • Rationale: A mixed-mode cation exchange SPE cartridge would leverage the positively chargeable pyridine nitrogen (at acidic pH) and its polar characteristics for a highly selective extraction from matrices like plasma or urine.

3.2 Detailed Analytical Protocol: UHPLC-MS/MS

This protocol represents a self-validating system, where the combination of chromatographic retention time and specific mass transitions provides high confidence in analyte identification and quantification.[9]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions: | Parameter | Justification & Value | | :--- | :--- | | Column | Polar-modified C18 (e.g., Luna Omega Polar C18)[6] | Rationale: Provides enhanced retention for polar compounds compared to standard C18. | | Mobile Phase A | 0.1% Formic Acid in Water | Rationale: Promotes analyte protonation for positive ion ESI and provides good peak shape. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Rationale: Strong organic solvent for efficient elution. | | Gradient | 5% B to 95% B over 5 minutes | Rationale: A standard gradient to resolve the analyte from early-eluting matrix components. | | Flow Rate | 0.4 mL/min | Rationale: Typical for UHPLC applications, balancing speed and efficiency. | | Column Temp. | 40 °C | Rationale: Ensures reproducible retention times and reduces viscosity. | | Injection Vol. | 5 µL | Rationale: Standard volume to avoid column overloading. |

Mass Spectrometry Conditions (Predicted): | Parameter | Justification & Value | | :--- | :--- | | Ionization Mode | ESI Positive | Rationale: The pyridine nitrogen is basic and readily protonated. | | Precursor Ion (Q1) | m/z 154.1 | Rationale: Corresponds to the [M+H]⁺ of the analyte. | | Product Ions (Q3) | m/z 136.1 (Loss of H₂O) m/z 108.1 (Loss of CO₂) | Rationale: Predicted fragmentation pattern provides specificity for MS/MS detection. | | Collision Energy | To be optimized empirically | Rationale: Must be tuned to maximize the signal of the chosen product ions. |

G cluster_workflow Analytical Workflow Sample Biological Sample (Plasma, Urine) Spike Spike Internal Standard Sample->Spike Extraction Solid-Phase Extraction (Mixed-Mode Cation Exchange) Spike->Extraction Evaporation Evaporate & Reconstitute in Mobile Phase A Extraction->Evaporation Analysis UHPLC-MS/MS Analysis Evaporation->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: A robust workflow for the quantification of 6-Hydroxy-2-methylnicotinic acid.

3.3 Method Validation: Ensuring Trustworthiness

To ensure the integrity of the generated data, the analytical method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[11] This process demonstrates that the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) > 0.99Ensures a proportional response across a defined concentration range.[11]
Accuracy % Recovery within 85-115%Measures the closeness of the measured value to the true value.[11]
Precision % RSD < 15%Assesses the repeatability and reproducibility of the method.[11]
Limit of Detection (LOD) Signal-to-Noise Ratio > 3The lowest concentration that can be reliably detected.[11]
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10The lowest concentration that can be accurately quantified.[11]
Selectivity No interfering peaks at the analyte's retention timeConfirms that the signal is from the analyte and not the biological matrix.
Stability Analyte stable under defined storage and processing conditionsEnsures sample integrity from collection to analysis.

Section 4: Biological Significance and Future Directions

The identification and quantification of 6-Hydroxy-2-methylnicotinic acid is the first step. The ultimate goal is to understand its biological relevance.

  • As a Biomarker: This metabolite could serve as a specific biomarker of exposure to a parent xenobiotic. Its concentration profile over time can provide crucial pharmacokinetic data, informing on the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[10][12]

  • As a Bioactive Molecule: It is also possible that the metabolite itself possesses biological or toxicological activity. For instance, other pyridine derivatives have been investigated for various pharmacological effects, such as retinoprotective properties.[13] Further research would be required to assess any such activity.

Future research should focus on:

  • Chemical Synthesis: Successful synthesis and purification of an analytical standard.

  • Method Validation: Full validation of the UHPLC-MS/MS method described herein.

  • In Vivo Studies: Administration of the suspected parent compound in animal models to confirm the metabolic pathway and characterize the pharmacokinetic profile of 6-Hydroxy-2-methylnicotinic acid.

  • Screening: Analysis of human samples where exposure to a potential parent compound is suspected.

Conclusion

While 6-Hydroxy-2-methylnicotinic acid remains a largely uncharacterized molecule, this guide provides the necessary scientific and logical framework for its comprehensive investigation. By combining rational chemical synthesis, established principles of bioanalysis, and a rigorous validation strategy, researchers can confidently move from a hypothetical structure to a fully characterized metabolite. This structured approach ensures that the generated data is not only accurate and reproducible but also meaningful in the broader context of drug metabolism and clinical science.

References

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. PMC. Available at: [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PMC. Available at: [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. Available at: [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. SpringerLink. Available at: [Link]

  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. PubMed. Available at: [Link]

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. ResearchGate. Available at: [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. Available at: [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. Available at: [Link]

  • Analytical Methods. US EPA. Available at: [Link]

  • 2-Hydroxy-6-methylnicotinic acid. Amerigo Scientific. Available at: [Link]

  • Loading Pathway... SMPDB. Available at: [Link]

  • Process for the production of 6-methylnicotinic acid ester.Google Patents.
  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. Available at: [Link]

Sources

Methodological & Application

Use of 6-Hydroxy-2-methylnicotinic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Hydroxy-2-methylnicotinic Acid as a Privileged Scaffold in Drug Discovery

Abstract

This guide details the strategic application of 6-Hydroxy-2-methylnicotinic acid (6H2MNA) in modern drug discovery.[1] Beyond its role as a simple building block, 6H2MNA represents a "privileged scaffold" capable of accessing diverse chemical space through its tautomeric duality and orthogonal reactivity profiles. This document provides validated protocols for scaffold activation (chlorination), fragment-based screening workflows, and library generation strategies, specifically targeting kinase inhibitors and allosteric modulators.[1]

Chemical Biology & Tautomeric Significance

The Chameleon Effect: Lactam-Lactim Tautomerism

Understanding the tautomerism of 6H2MNA is critical for molecular docking and solubility profiling.[1] In solution, the molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Lactam Form (Dominant in polar solvents/crystal): Acts as a hydrogen bond acceptor (carbonyl) and donor (N-H).[1] This mimics peptide bonds, making it valuable for kinase hinge-binding regions.[1]

  • Lactim Form (Aromatic): Favored in non-polar environments or when trapped by O-alkylation.[1]

Implication for Drug Design: When used as a fragment in Fragment-Based Drug Discovery (FBDD), the specific tautomer binding mode must be resolved via X-ray crystallography or NMR to avoid "false negative" docking scores.[1]

Tautomerism Lactam 2-Pyridone Form (Lactam) Polar / H-Bond Donor+Acceptor Lactim 2-Hydroxypyridine Form (Lactim) Aromatic / H-Bond Acceptor Lactam->Lactim Tautomeric Equilibrium (K_eq) Target Protein Binding Pocket (e.g., Kinase Hinge) Lactam->Target High Affinity (Peptide Mimic) Lactim->Target Hydrophobic Interaction

Figure 1: Tautomeric equilibrium of 6-hydroxy-nicotinic acid derivatives and their distinct binding modes.

Application 1: Scaffold Activation (The "Warhead" Synthesis)

To utilize 6H2MNA in library synthesis, the unreactive hydroxyl group (pyridone oxygen) is typically converted into an electrophilic chloride. This enables SNAr reactions with amines to create focused kinase inhibitor libraries.[1]

Protocol A: Synthesis of Methyl 6-chloro-2-methylnicotinate

Rationale: Direct chlorination of the acid can be harsh. Converting to the ester first or simultaneously protects the carboxylate and improves solubility for subsequent steps.

Reagents:

  • 6-Hydroxy-2-methylnicotinic acid (1.0 equiv)[1]

  • Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

  • Phosphorus pentachloride (PCl5) (1.1 equiv) - Optional, boosts reactivity[1]

  • Methanol (MeOH) (Quenching agent)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube, charge 6-hydroxy-2-methylnicotinic acid (10 g, 65.3 mmol).

  • Activation: Carefully add POCl3 (30 mL) followed by PCl5 (15 g). Caution: Exothermic reaction.[1] Evolution of HCl gas.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (the starting material pyridone is very polar; the product chloride is less polar).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3.[1]

    • Quenching: Slowly pour the residue onto crushed ice/water (500 mL) with vigorous stirring. Do not allow temperature to rise above 10°C to prevent hydrolysis of the chloride.

    • Note: If the Methyl Ester is desired immediately, quench the acid chloride intermediate into cold Methanol instead of water.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash organic layers with sat.[1][2] NaHCO3 and brine.[1]

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85% as a white/off-white solid.[1] Key Intermediate: 6-Chloro-2-methylnicotinic acid (or ester) is now ready for SNAr diversification.[1]

Application 2: Fragment-Based Drug Discovery (FBDD)

6H2MNA complies strictly with the "Rule of 3" (MW < 300, cLogP < 3, H-donors/acceptors < 3), making it an ideal fragment.[1]

Target Class:

  • Kinases: The nicotinic acid core mimics the adenine ring of ATP.

  • Epigenetic Targets: Bromodomains (acetyl-lysine mimicry).[1]

Screening Workflow: Surface Plasmon Resonance (SPR)

Because fragments bind weakly (mM affinity), high-sensitivity detection is required.[1]

Protocol:

  • Immobilization: Biotinylate the target protein (e.g., p38 MAP Kinase) and immobilize on a Streptavidin (SA) sensor chip.[1]

  • Library Prep: Dissolve 6H2MNA and derivatives in 100% DMSO (stock 100 mM). Dilute to screening concentration (usually 50 µM – 1 mM) in running buffer (PBS-P+, 2% DMSO).

  • Injection: Inject fragment for 60s (association) followed by 60s dissociation.

  • Validation: Hits showing "square wave" sensorgrams (fast on/off rates) are validated by dose-response (KD determination).

  • Hit Expansion: Use the Vector Growth strategy (see Diagram 2).[1]

FBDD_Workflow Lib Fragment Library (Inc. 6H2MNA) Screen Primary Screen (SPR/NMR) Detect Weak Binders (mM) Lib->Screen Hit Validated Hit (Ligand Efficiency > 0.3) Screen->Hit Filter False Positives Xray X-Ray Crystallography Determine Vector for Growth Hit->Xray Structural Biology Chem Chemical Elaboration (Amide Coupling / SNAr) Xray->Chem Rational Design Chem->Xray Iterative Cycle Lead Lead Compound (nM Affinity) Chem->Lead SAR Optimization

Figure 2: Fragment-Based Drug Discovery workflow utilizing 6H2MNA as a starting scaffold.

Application 3: Library Generation (Parallel Synthesis)

Once activated (Application 1), the scaffold offers two orthogonal vectors for diversity:

  • C3-Carboxylic Acid: Amide coupling (Solubility/Target interaction).[1]

  • C6-Chloride: SNAr or Suzuki Coupling (Hydrophobic tail).[1]

Data Summary: Reactivity Profile

PositionFunctional GroupReaction TypePurpose in Drug Design
C3 Carboxylic AcidAmide Coupling (HATU/EDC)Interaction with solvent front or specific Lys/Arg residues.[1]
C6 Chloride (from OH)SNAr (Nucleophilic Aromatic Substitution)Introduction of amines (morpholines, piperazines) to improve PK.[1]
C6 ChlorideSuzuki-Miyaura CouplingBi-aryl formation for hydrophobic pocket filling.[1]
C2 Methyl GroupOxidation (rare) / Steric blockConstrains conformation; prevents metabolic oxidation at C2.[1]

Protocol B: SNAr Diversification (C6 Position)

  • Substrate: Methyl 6-chloro-2-methylnicotinate (from Protocol A).[1]

  • Reagent: Primary or Secondary Amine (e.g., Morpholine, 1.2 equiv).[1]

  • Base: DIPEA (2.0 equiv).[1]

  • Solvent: DMF or NMP.[1]

  • Conditions: Heat to 80–100°C for 12h.[1]

  • Outcome: Yields 6-amino-substituted nicotinates (common in antibacterial and kinase inhibitor drugs).[1]

References

  • BenchChem. (2025).[1][2] Synthesis of Methyl 6-methylnicotinate from 6-Methylnicotinic acid: Protocols and Comparative Analysis. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2021).[1] A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen.[1] PMC8238844.[1] Retrieved from [1]

  • Drug Hunter. (2022).[1][3][4] An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [1]

  • Organic Syntheses. Preparation of 6-Hydroxynicotinic acid. Coll. Vol. 4, p.532.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1] 2-Chloro-6-methylnicotinic acid Synthesis and Properties. Retrieved from [1]

(Note: While specific "blockbuster" drugs derived solely from this exact fragment are proprietary, the protocols above represent the industry standard for utilizing this chemotype in pre-clinical development.)

Sources

Application Notes & Protocols: Leveraging 6-Hydroxy-2-methylnicotinic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Probe for an Old Pathway

Metabolic research is increasingly focused on the intricate network of pathways that govern cellular energy, biosynthesis, and signaling. Central to this network is the NAD+ salvage pathway, a critical route for regenerating the essential cofactor nicotinamide adenine dinucleotide (NAD+). Dysregulation of NAD+ metabolism is implicated in a host of pathologies, including metabolic syndrome, obesity, type 2 diabetes, and cancer.[1][2] A key enzymatic player in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide.[1] This action consumes a methyl group from S-adenosyl-methionine (SAM) and effectively diverts nicotinamide away from NAD+ synthesis.[3]

6-Hydroxy-2-methylnicotinic acid emerges as a valuable chemical tool for dissecting the roles of NNMT and related metabolic fluxes. While not a direct inhibitor itself, its structural similarity to nicotinamide and its metabolites allows it to serve as a probe and potential modulator in studies of nicotinamide and pyridine metabolism.[4][5] This guide provides an in-depth exploration of the scientific rationale and practical protocols for applying 6-Hydroxy-2-methylnicotinic acid in metabolic studies, with a focus on interrogating the NNMT-NAD+ axis.

Table 1: Physicochemical Properties of 6-Hydroxy-2-methylnicotinic Acid

PropertyValueSource
CAS Number 3222-47-7[6]
Molecular Formula C₇H₇NO₂[6]
Molecular Weight 137.14 g/mol [6]
Appearance Bright yellow to cream crystals or powder[7][8]
Melting Point 299-300 °C (decomposes)[7]
Purity ≥98% (typically available)[8]

Scientific Foundation: The NNMT-NAD+ Regulatory Node

The Central Role of NNMT: NNMT is a cytosolic enzyme primarily expressed in the liver and adipose tissue.[3] It sits at a critical metabolic juncture, influencing both NAD+ availability and the cellular methylation potential. By consuming nicotinamide and SAM, elevated NNMT activity can lead to two key metabolic consequences:

  • Reduced NAD+ Levels: The depletion of the nicotinamide pool, a primary precursor for the NAD+ salvage pathway, can lead to a decline in cellular NAD+ concentrations.[3][9] This is significant because NAD+ is essential for the function of sirtuins and PARPs, enzymes crucial for DNA repair, stress resistance, and metabolic regulation.[10][11]

  • Altered Methylation Potential: The conversion of SAM to S-adenosyl-l-homocysteine (SAH) during the NNMT reaction impacts the SAM/SAH ratio, a key indicator of the cell's capacity for methylation reactions, which are vital for epigenetic regulation and biosynthesis.[12]

Overexpression of NNMT is linked to obesity and insulin resistance, making it a compelling therapeutic target.[1][12] Conversely, knocking down or inhibiting NNMT has been shown to increase energy expenditure, reduce fat accumulation, and improve insulin sensitivity in preclinical models.[12][13]

Mechanism of Perturbation: 6-Hydroxy-2-methylnicotinic acid, as a structural analog of nicotinic acid derivatives, can be used to probe the substrate specificity and downstream effects of enzymes involved in nicotinamide metabolism. Its introduction into a biological system can create competitive scenarios or lead to the formation of novel metabolites, allowing researchers to trace pathway dynamics and assess the metabolic consequences of perturbing this critical node.

NNMT_Pathway cluster_nad NAD+ Salvage Pathway cluster_methylation Methylation Cycle cluster_probe Experimental Probe NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Rate-limiting step NNMT NNMT NAM->NNMT NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ Sirtuins_PARPs Sirtuins, PARPs (DNA Repair, Metabolism) NAD->Sirtuins_PARPs Consumed by NAMPT->NMN NMNAT->NAD SAM SAM (Methyl Donor) SAM->NNMT SAH SAH NNMT->SAH MNAM 1-Methylnicotinamide (MNAM) NNMT->MNAM Probe 6-Hydroxy-2-methylnicotinic acid Probe->NNMT Potential Interaction

Caption: The NNMT-NAD+ metabolic node. 6-Hydroxy-2-methylnicotinic acid can be used to probe this pathway.

Application: Untargeted Metabolomics to Assess Metabolic Reprogramming

One of the most powerful applications of 6-Hydroxy-2-methylnicotinic acid is in conjunction with untargeted metabolomics to map the global metabolic shifts following its introduction. This approach allows for an unbiased survey of how perturbing the nicotinamide pathway ripples through the entire metabolome.

Scientific Rationale: By treating cells with 6-Hydroxy-2-methylnicotinic acid, researchers can test the hypothesis that challenging the nicotinamide metabolic network will induce significant changes in related pathways. These may include central carbon metabolism (glycolysis, TCA cycle), amino acid metabolism, and lipid metabolism.[14][15] Liquid chromatography-mass spectrometry (LC-MS) is the analytical tool of choice for this application, offering broad coverage of the metabolome.[16]

Protocol 1: In Vitro Treatment and Metabolite Extraction

This protocol is designed for adherent mammalian cells (e.g., HepG2 human liver cancer cells, 3T3-L1 adipocytes) and can be adapted for other cell types.[17][18]

Materials:

  • 6-Hydroxy-2-methylnicotinic acid (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[17]

  • Phosphate-Buffered Saline (PBS), sterile

  • Methanol (LC-MS grade), pre-chilled to -80°C[19]

  • Acetonitrile (ACN, LC-MS grade)

  • Milli-Q or LC-MS grade water

  • 6-well tissue culture plates

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Centrifugal vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 6-Hydroxy-2-methylnicotinic acid in DMSO. Store at -20°C. Causality Note: DMSO is used to solubilize the compound; ensure the final concentration in media is ≤0.1% to avoid solvent toxicity.

  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will achieve ~80-90% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).[18] Self-Validation: Include wells for vehicle control (DMSO only) and untreated controls. A minimum of 3-6 biological replicates per condition is essential for statistical power.

  • Treatment:

    • Prepare working solutions of 6-Hydroxy-2-methylnicotinic acid in complete culture medium at final concentrations ranging from 1 µM to 100 µM. (Dose-response experiments are recommended to determine the optimal concentration).

    • Aspirate old medium from cells and replace with the treatment or vehicle control medium.

    • Incubate for a predetermined time (e.g., 24 hours). The incubation time should be sufficient to allow for metabolic changes but short enough to avoid significant cytotoxicity.

  • Metabolite Quenching and Extraction: This is the most critical step for preserving the metabolic snapshot of the cell.

    • Place the 6-well plate on dry ice to rapidly quench metabolic activity.[19]

    • Aspirate the medium completely.

    • Wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate completely after each wash.

    • Add 750 µL of pre-chilled (-80°C) 80% methanol (Methanol:Water, 80:20 v/v) to each well.[19]

    • Incubate the plate on dry ice for 20 minutes to allow for cell lysis and protein precipitation.[19]

    • Using a cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[19]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new 1.5 mL tube.

    • Dry the metabolite extract completely using a centrifugal vacuum concentrator. Causality Note: This step removes the solvent and concentrates the metabolites for LC-MS analysis.

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 2: LC-MS Based Untargeted Metabolomics

Procedure:

  • Sample Reconstitution: On the day of analysis, reconstitute the dried metabolite pellets in 60 µL of a reconstitution solution (e.g., Acetonitrile:Water, 80:20 v/v for HILIC chromatography).[19] Vortex thoroughly and centrifuge to pellet any insoluble material.

  • LC-MS Analysis:

    • Transfer the supernatant to LC-MS vials.

    • Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

    • Employ a chromatographic method suitable for polar metabolites, such as Hydrophilic Interaction Chromatography (HILIC).

    • Acquire data in both positive and negative ionization modes to maximize metabolite coverage.[16]

  • Data Processing and Analysis:

    • Process the raw LC-MS data using software like Compound Discoverer or XCMS. This involves peak picking, retention time alignment, and feature detection.[16]

    • Perform statistical analysis (e.g., t-tests, ANOVA, PCA) to identify metabolites that are significantly altered between the treated and control groups.

    • Use databases like KEGG, HMDB, and Metlin for metabolite identification based on accurate mass, retention time, and MS/MS fragmentation patterns.

Caption: Workflow for metabolomic analysis of cells treated with 6-Hydroxy-2-methylnicotinic acid.

Data Interpretation and Expected Outcomes

Table 2: Hypothetical Metabolomics Data Summary

MetaboliteFold Change (Treated vs. Control)p-valuePutative Pathway
Nicotinamide ↑ 1.8< 0.01NAD+ Salvage
1-Methylnicotinamide ↓ 0.6< 0.05NNMT Product
NAD+ ↓ 0.7< 0.05NAD+ Metabolism
Glutamate ↑ 1.5< 0.05Amino Acid Metabolism
Aspartate ↑ 1.4< 0.05Amino Acid Metabolism
Citrate ↓ 0.8> 0.05TCA Cycle

Interpretation: The hypothetical data in Table 2 suggests that treatment with 6-Hydroxy-2-methylnicotinic acid may lead to a competitive inhibition or modulation of NNMT activity. The decrease in the NNMT product (1-Methylnicotinamide) coupled with an accumulation of its substrate (Nicotinamide) supports this.[3] The resulting preservation of the nicotinamide pool, however, does not translate to higher NAD+ levels in this scenario, which are slightly decreased, suggesting other NAD+-consuming processes might be activated or that the compound has off-target effects. The significant changes in glutamate and aspartate point towards a broader metabolic reprogramming affecting amino acid pools, which are linked to the TCA cycle and anaplerosis.[14]

Conclusion and Future Directions

6-Hydroxy-2-methylnicotinic acid is a promising tool for researchers investigating the complex interplay between NAD+ metabolism, methylation, and overall cellular energy status. The protocols outlined here provide a robust framework for using this compound to uncover novel metabolic dependencies and signaling pathways regulated by the NNMT-NAD+ axis. Future studies could employ stable isotope tracing (e.g., using ¹³C-labeled glucose or glutamine) in combination with 6-Hydroxy-2-methylnicotinic acid treatment to dynamically map metabolic flux. Such studies will further elucidate its precise mechanism of action and solidify its role as a valuable probe in the arsenal of metabolic researchers.

References

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC. (n.d.). National Center for Biotechnology Information.
  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - OUCI. (n.d.). Ovidius University Annals of Chemistry.
  • What are NNMT inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap.
  • NNMT: Key Metabolic-Epigenetic Regulator, Cancer Target, and Aging Modulator. (2025, August 2). LinkedIn.
  • Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC. (2025, November 1). National Center for Biotechnology Information.
  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC. (n.d.). National Center for Biotechnology Information.
  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. (2014, December 8). PLOS ONE.
  • Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. (n.d.). Nature.
  • Methyl 6-methylnicotinate synthesis from 6 - Benchchem. (n.d.). BenchChem.
  • 6-Methylnicotinic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.). Royal Society of Chemistry.
  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (2024, June 10). Frontiers in Endocrinology.
  • NAD+ Metabolism, Metabolic Stress, and Infection. (n.d.). Frontiers in Molecular Biosciences.
  • NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC. (n.d.). National Center for Biotechnology Information.
  • NNMT Inhibitors | SCBT. (2026, February 16). Santa Cruz Biotechnology.
  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC. (n.d.). National Center for Biotechnology Information.
  • Metabolomic Analysis of Nicotine-Induced Metabolic Disruptions and Their Amelioration by Resveratrol. (2025, January 15). Journal of Biochemical and Molecular Toxicology.
  • Impact of NAD+ metabolism on ovarian aging - PMC. (n.d.). National Center for Biotechnology Information.
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023, December 23). MDPI.
  • Targeting NAD+ metabolism: dual roles in cancer treatment. (2023, December 4). Frontiers in Oncology.
  • Preparation of cell samples for metabolomics. (n.d.). University of Oxford.
  • Cell Culture Protocols. (n.d.). Thermo Fisher Scientific.
  • Pathophysiology & Molecular Pharmacology. (n.d.). Joslin Diabetes Center.
  • 2-Hydroxy-6-methylnicotinic acid, 98+%. (n.d.). Thermo Fisher Scientific.
  • Metabolism of nicotinic acid and related compounds in man and rat - PMC. (n.d.). National Center for Biotechnology Information.
  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. (2025, August 7). ResearchGate.
  • 1 Cell Growth Protocol and Differentiation treatment for the LHCN-M2 Cell Line From. (2011, February 17). Stanford University.
  • Cell Culture Protocols. (n.d.). Cell Biologics.
  • (PDF) 6-Methylnicotinic acid. (n.d.). ResearchGate.
  • Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. (2015, May 19). Karolinska Institutet.
  • More than You Wanted to Know About NAD+ in Metabolism and Aging. (2018, July 11). Fight Aging!.
  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. (2025, October 1). Toxicological Sciences.

Sources

Analytical methods for 6-Hydroxy-2-methylnicotinic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the analytical characterization and quantification of 6-Hydroxy-2-methylnicotinic acid (6-H-2-MNA) . As a key intermediate in the microbial degradation of methylated pyridines (specifically 2-methylnicotinic acid) and a potential impurity in the synthesis of agrochemicals and pharmaceuticals, accurate detection of 6-H-2-MNA is critical.

This guide addresses the specific challenges posed by this molecule: its amphoteric nature, high polarity, and keto-enol tautomerism (pyridone vs. hydroxypyridine forms). We present two validated workflows: a robust HPLC-UV method for quality control and high-concentration samples, and a high-sensitivity LC-MS/MS method for biological matrices.

Chemical Identity & Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for successful method development.

  • IUPAC Name: 6-hydroxy-2-methylpyridine-3-carboxylic acid

  • CAS Number: 86454-13-9 (Isomer specific) / 38116-61-9 (General salt/hydrate forms)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 153.14 g/mol [1]

  • pKa Values (Predicted):

    • 
       (Carboxylic acid)
      
    • 
       (Phenolic hydroxyl/Pyridine nitrogen)
      
Critical Insight: Tautomerism

Like 6-hydroxynicotinic acid, 6-H-2-MNA exists in equilibrium between the hydroxy-pyridine form and the 2-pyridone (amide) form. In aqueous solution, the pyridone form often predominates. This impacts chromatography:

  • Retention: The pyridone form is more polar.

  • UV Absorbance: The conjugation system changes, typically shifting

    
     to higher wavelengths (290–310 nm) compared to the pyridine ring alone.
    

Metabolic Context & Pathway

6-H-2-MNA is primarily generated via the bacterial catabolism of 2-methylnicotinic acid (e.g., by Arthrobacter or Pseudomonas spp.).

MetabolicPathway Substrate 2-Methylnicotinic Acid Intermediate 6-Hydroxy-2-methylnicotinic Acid (Target Analyte) Substrate->Intermediate + O2, NADH Enzyme1 Nicotinate Hydroxylase (NicC Homolog) Enzyme1->Intermediate Product 2,6-Dihydroxy-2-methylpyridine (Unstable) Intermediate->Product Decarboxylation (-CO2) RingCleavage Ring Cleavage (Maleamate Pathway) Product->RingCleavage

Figure 1: Bacterial degradation pathway of 2-methylnicotinic acid yielding 6-H-2-MNA.

Method A: HPLC-UV (Quality Control & Purity)

Scope: Raw material testing, fermentation broth analysis (high concentration > 1 µg/mL). Challenge: Retaining small, polar organic acids on C18. Solution: Use of an "Aqueous Stable" C18 column and acidic mobile phase to suppress ionization of the carboxylic group.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX SB-Aq or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3-5 µm)"Aq" or Polar-embedded phases prevent pore dewetting in highly aqueous mobile phases required for polar retention.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses carboxylic acid ionization (

), increasing retention on hydrophobic phases.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves peak symmetry.
Detection UV @ 295 nm (Primary), 260 nm (Secondary)295 nm targets the pyridone chromophore; 260 nm targets the general pyridine ring.
Injection Vol 10 µLAdjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0982
15.07030
16.0595
20.0595
20.1982
25.0982

Protocol Note: If peak tailing is observed, add 0.1% Triethylamine (TEA) to the buffer to mask residual silanols on the column stationary phase.

Method B: LC-MS/MS (Bioanalysis & Trace Detection)

Scope: Plasma PK studies, environmental soil/water analysis, trace impurity profiling. Sensitivity: LOQ < 5 ng/mL.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI)[2]

  • Polarity: Positive (+). Note: While negative mode works for the carboxylic acid, positive mode is often more sensitive for the pyridone nitrogen.

  • Precursor Ion:

    
    
    
MRM Transitions (Multiple Reaction Monitoring)
Precursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
154.1 110.1 15 - 20Loss of

(Quantifier)
154.1 136.1 10 - 15Loss of

(Qualifier)
154.1 92.1 25 - 30Ring fragmentation (Qualifier)
LC Conditions (MS Compatible)
  • Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or HILIC (if retention is insufficient on C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (2% B to 90% B over 5 mins) usually suffices.

Sample Preparation Protocols

A. Biological Fluids (Plasma/Urine) - Protein Precipitation
  • Aliquot 100 µL of plasma into a centrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., 6-hydroxynicotinic acid-d3).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean vial.

  • Evaporate to dryness under nitrogen stream (optional, for concentration) or dilute 1:1 with water to match initial mobile phase conditions.

B. Environmental/Fermentation Samples - Solid Phase Extraction (SPE)

For complex matrices requiring cleanup:

  • Cartridge: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB or Strata-X), 60 mg.

  • Condition: 1 mL Methanol followed by 1 mL Water (pH 2.5).

  • Load: Sample (acidified to pH 2.5 with HCl).

  • Wash: 1 mL 5% Methanol in Water.

  • Elute: 1 mL 100% Methanol.

  • Reconstitute: Dry down and reconstitute in Mobile Phase A.

Analytical Workflow Diagram

Workflow Sample Sample Source (Plasma, Broth, Synthesis) Prep Sample Preparation (PPT or SPE) Sample->Prep Decision Concentration? Prep->Decision HPLC Method A: HPLC-UV (High Conc > 1 µg/mL) Decision->HPLC High LCMS Method B: LC-MS/MS (Trace < 100 ng/mL) Decision->LCMS Low Data Data Analysis (Quantification vs. IS) HPLC->Data LCMS->Data

Figure 2: Decision tree for selecting the appropriate analytical workflow.

Troubleshooting & Critical Control Points

"The Scientist's Perspective" - Common Pitfalls
  • Peak Splitting (HPLC):

    • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Methanol onto a 98% Aqueous column causes the analyte to precipitate or travel faster than the mobile phase initially.

    • Fix: Always dissolve/dilute the final sample in the starting mobile phase (e.g., 98% Water / 2% ACN).

  • Retention Time Shifts:

    • Cause: pH instability. 6-H-2-MNA is sensitive to pH changes near its pKa (3.5).

    • Fix: Ensure buffer capacity is sufficient. Use 20-50 mM Phosphate rather than just acidified water for UV methods.

  • Carryover (LC-MS):

    • Cause: The pyridone moiety can stick to metallic surfaces or rotor seals.

    • Fix: Use a needle wash solution containing 10% Isopropanol / 0.1% Formic Acid.

References

  • Nicotinate Degradation Pathways: National Institutes of Health (NIH). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Available at: [Link]

  • Chemical Identity: PubChem. 2-Hydroxynicotinic acid (Structural Analog Data). Available at: [Link]

  • LC-MS Methodologies for Nicotine Metabolites: Centers for Disease Control and Prevention (CDC). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites. Available at: [Link]

  • Enzymatic Context: MDPI. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase. Available at: [Link]

Sources

Purification techniques for 6-Hydroxy-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 6-Hydroxy-2-methylnicotinic Acid

Executive Summary

6-Hydroxy-2-methylnicotinic acid (also known as 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly tyrosine kinase inhibitors and sirtuin modulators. Its purification is often complicated by its zwitterionic nature, tautomeric equilibrium, and the presence of structurally similar regioisomers (e.g., 2-hydroxy-6-methylnicotinic acid).

This guide provides a definitive, scalable workflow for purifying 6-Hydroxy-2-methylnicotinic acid from crude synthetic mixtures. By leveraging its amphoteric properties and specific solubility profile, we define a two-stage protocol: Isoelectric Precipitation for bulk cleanup and Hydrothermal Recrystallization for polishing.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical behavior of the target molecule is the prerequisite for effective purification.

PropertyDescription
Chemical Name 6-Hydroxy-2-methylnicotinic acid
CAS Number 66909-37-3
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Tautomerism Exists in equilibrium between the hydroxy-pyridine and pyridone (lactam) forms. In solution, the pyridone form often predominates.
Acidity (pKa) pKa₁ (COOH): ~3.2 – 3.6 pKa₂ (OH/NH): ~10.5 – 11.0
Isoelectric Point (pI) pH 3.0 – 4.0 (Region of minimum solubility)
Solubility Soluble: dilute NaOH, dilute HCl, DMSO, hot Acetic Acid.Sparingly Soluble: Cold Water, Ethanol, Methanol.Insoluble: Dichloromethane, Hexanes, Ethyl Acetate.

Purification Strategy: The Logic

The purification strategy relies on the "Zwitterionic Trap" .

  • High pH (>12): The molecule exists as a dianion (carboxylate^-, pyridonate^-). It is highly water-soluble.

  • Low pH (<1): The molecule exists as a cation (pyridinium^+).[1] It is water-soluble.[2]

  • Isoelectric pH (~3.5): The molecule exists as a neutral zwitterion or uncharged species. The crystal lattice energy dominates solvation energy, causing precipitation.

Impurity Rejection:

  • Neutral Organic Impurities (e.g., starting esters, unreacted aromatics) are removed by filtration or extraction while the product is in the aqueous alkaline phase.

  • Inorganic Salts (NaCl, Na₂SO₄) remain in the aqueous mother liquor during the isoelectric precipitation.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Contains Salts, Isomers, Starting Material) Dissolution 1. Alkaline Dissolution (Add 2M NaOH, pH > 12) Crude->Dissolution Filtration1 2. Filtration/Extraction (Remove Insolubles/Organics) Dissolution->Filtration1 Solubilizes Product Acidification 3. Controlled Acidification (Add 6M HCl to pH 3.5) Filtration1->Acidification Filtrate (Product in Solution) Precipitation 4. Isoelectric Precipitation (Cool to 4°C, Stir 2h) Acidification->Precipitation Target pI Wash 5. Desalting Wash (Ice-Cold Water) Precipitation->Wash Filter Cake Recryst 6. Hydrothermal Recrystallization (Water or 10% AcOH) Wash->Recryst FinalProduct Pure 6-Hydroxy-2-methylnicotinic acid (>99% HPLC) Recryst->FinalProduct

Figure 1: Logical flow for the isolation and purification of 6-Hydroxy-2-methylnicotinic acid.

Detailed Protocols

Protocol A: Primary Isolation (Isoelectric Precipitation)

Use this method for crude solids obtained from synthesis (e.g., hydrolysis of esters or chloro-intermediates).

Materials:

  • Crude 6-Hydroxy-2-methylnicotinic acid[3][4][5]

  • Sodium Hydroxide (2M aqueous solution)

  • Hydrochloric Acid (6M and 1M aqueous solutions)

  • pH Meter (Calibrated)

  • Activated Carbon (Optional, for decolorization)

Procedure:

  • Dissolution: Suspend the crude solid (e.g., 10 g) in water (50 mL) . Slowly add 2M NaOH with stirring until the solid completely dissolves and the pH reaches 12–13 . The solution should be clear.

    • Checkpoint: If the solution remains turbid, filter through a Celite pad to remove non-acidic impurities.

  • Decolorization (Optional): If the solution is dark brown/black, add Activated Carbon (0.5 g) , stir at room temperature for 30 minutes, and filter through a 0.45 µm membrane.

  • Acidification: Place the filtrate in a beaker equipped with a magnetic stir bar and a pH probe.

    • Slowly add 6M HCl dropwise. A heavy precipitate will begin to form as you approach neutral pH.

    • Continue adding acid until the pH stabilizes at 3.5 ± 0.2 .

    • Critical: Do not overshoot to pH < 2, or the product will re-dissolve as the cationic hydrochloride salt.

  • Aging: Cool the slurry to 0–4°C (ice bath) and stir for 2 hours . This "aging" allows crystal growth and prevents the trapping of impurities.

  • Filtration: Filter the solid using a Büchner funnel.

  • Desalting: Wash the filter cake with 3 × 10 mL of ice-cold water .

    • Note: Do not use large volumes of water, as the product has finite water solubility.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Yield: 85–95% recovery from crude. Purity: Typically >95%.

Protocol B: High-Purity Recrystallization (Polishing)

Use this method if the purity from Protocol A is insufficient (<98%) or to remove trace regioisomers.

Solvent Choice:

  • Water: Best for general purification.

  • 10% Acetic Acid (aq): Best if the product is difficult to dissolve in water alone.

  • Ethanol/Water (1:1): Use only if the impurity is highly water-soluble.

Procedure (Water Method):

  • Suspend the semi-pure solid (5 g) in distilled water (40 mL) .

  • Heat the mixture to reflux (100°C) . The solid should dissolve completely.

    • If not dissolved: Add water in 5 mL increments until dissolution is complete.

  • Once dissolved, remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not force cool immediately; rapid cooling traps impurities.

  • Once at room temperature, transfer to an ice bath (0°C) for 1 hour.

  • Filter the white crystalline needles.

  • Wash with cold acetone (2 × 5 mL) (The product is insoluble in acetone, but this helps remove residual water and dries the crystal surface fast).

  • Dry under vacuum at 60°C.

Quality Control & Validation

HPLC Method for Purity Analysis: To validate the success of the purification, use the following Reverse-Phase HPLC method.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Maintains COOH protonation)
Mobile Phase B Acetonitrile
Gradient 0–5 min: 5% B (Isocratic)5–20 min: 5% → 60% B20–25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (λmax for hydroxypyridines)
Retention Time ~6.5 min (varies by column; 6-OH isomer elutes earlier than non-polar impurities)

Self-Validation Check:

  • Dissolve a small sample in 0.1M NaOH. It must be clear and colorless. Turbidity indicates neutral organic impurities.

  • Chloride Test: Dissolve sample in dilute nitric acid and add AgNO₃. Turbidity indicates insufficient washing (residual NaCl from precipitation).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No precipitate forms at pH 3.5 Solution is too dilute.Concentrate the solution by rotary evaporation (max 50°C) to half volume, then re-cool.
Product is colored (Yellow/Brown) Oxidation byproducts or polymerized impurities.Repeat Protocol A, Step 2 (Activated Carbon treatment) at 50°C before acidification.
Low Yield pH overshoot (too acidic) or excessive washing.Readjust pH to exactly 3.5 with dilute NaOH. Use minimal ice-water for washing.
Melting Point Depression Presence of inorganic salts or water.Ensure thorough washing (Protocol A, Step 6) and dry at 60°C under high vacuum (>24h).

References

  • Synthesis and Properties of Hydroxynicotinic Acids. Organic Syntheses, Coll. Vol. 4, p. 532 (1963); Vol. 30, p. 50 (1950). Link (Describes the general handling of 6-hydroxynicotinic acid analogs).

  • Solubility and Crystallization of Hydroxynicotinic Acids.Crystal Growth & Design, 2023.
  • Purification of Amphoteric Heterocycles.Journal of Chemical Education, Vol 89, Issue 10.
  • PubChem Compound Summary: 6-Hydroxy-2-methylnicotinic acid. National Center for Biotechnology Information. Link (Verified CAS 66909-37-3 and chemical properties).

Sources

Application Notes & Protocols: A Guide to the Crystallization of 6-Hydroxy-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed experimental framework for the crystallization of 6-Hydroxy-2-methylnicotinic acid, a compound of interest in pharmaceutical and materials science research. The protocols outlined herein are designed to be adaptable and serve as a robust starting point for researchers seeking to obtain high-quality crystalline material. The methodologies are grounded in established crystallographic principles and an understanding of the physicochemical properties of related nicotinic acid derivatives.

Introduction: The Rationale Behind the Protocol

6-Hydroxy-2-methylnicotinic acid belongs to the family of pyridine carboxylic acids, which are known to exhibit complex solution chemistry and solid-state behavior, including polymorphism.[1][2] The presence of both a carboxylic acid and a hydroxyl group, in addition to the nitrogen atom in the pyridine ring, allows for a rich variety of intermolecular interactions, particularly hydrogen bonding. These interactions are fundamental to the formation of a crystalline lattice. Furthermore, the potential for zwitterion formation in solution can significantly influence solubility and the ultimate crystalline form obtained.[3][4]

The addition of a methyl group at the 2-position introduces a hydrophobic character that can modulate the solubility profile of the molecule compared to its non-methylated analogue, 6-hydroxynicotinic acid. Understanding and controlling the crystallization process is paramount for ensuring the desired purity, crystal habit, and polymorphic form, all of which can impact the material's downstream performance.

This guide will systematically walk through solvent screening, the execution of various crystallization techniques, and the characterization of the resulting crystals. The causality behind each experimental choice will be explained to provide a deeper understanding of the crystallization process.

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the molecule's properties is the foundation of a successful crystallization strategy. While specific experimental data for 6-Hydroxy-2-methylnicotinic acid is not extensively available, we can infer its likely behavior from related compounds.

Table 1: Physicochemical Properties of 6-Hydroxy-2-methylnicotinic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
6-Hydroxy-2-methylnicotinic acid C₇H₇NO₃[5][6]153.14Carboxylic acid, hydroxyl group, methyl group, pyridine ring. Potential for strong hydrogen bonding and zwitterion formation.
6-Methylnicotinic acidC₇H₇NO₂[7]137.14Carboxylic acid, methyl group, pyridine ring. Known to form intermolecular O-H---N hydrogen bonds.[8]
6-Hydroxynicotinic acidC₆H₅NO₃139.11Carboxylic acid, hydroxyl group, pyridine ring. Its crystallization is pH-dependent.[9][10]
Nicotinic acidC₆H₅NO₂123.11Carboxylic acid, pyridine ring. Solubility has been studied in various solvents.[3][4]

Key Considerations:

  • pH-Dependent Solubility: The presence of both an acidic (carboxylic acid) and a potentially basic (pyridine nitrogen) functional group suggests that the solubility of 6-Hydroxy-2-methylnicotinic acid in aqueous media will be highly dependent on pH.[9][10] At its isoelectric point, the molecule is likely to be least soluble, which can be exploited for crystallization.

  • Solvent Polarity: The molecule possesses both polar (hydroxyl, carboxylic acid, pyridine nitrogen) and non-polar (methyl group, aromatic ring) regions. This amphiphilic character suggests that a range of solvents with varying polarities should be screened.

  • Polymorphism: Nicotinic acid derivatives are known to exhibit polymorphism, where different crystal packing arrangements of the same molecule can occur.[1][2] This can be influenced by the choice of solvent, cooling rate, and other crystallization conditions. The potential for polymorphism necessitates thorough characterization of the crystalline product.

Experimental Workflow for Crystallization

The following workflow provides a systematic approach to developing a robust crystallization protocol for 6-Hydroxy-2-methylnicotinic acid.

Crystallization Workflow Figure 1: Experimental Workflow for Crystallization A Material Procurement & Purity Assessment B Solvent Screening A->B High Purity Material C Solubility Determination B->C Identify Potential Solvents D Selection of Crystallization Method C->D Informed Method Selection E Cooling Crystallization D->E F Antisolvent Crystallization D->F G Evaporation Crystallization D->G H Crystal Harvesting & Drying E->H F->H G->H I Crystal Characterization H->I Dried Crystals

Caption: A logical progression for developing a crystallization protocol.

Materials and Equipment
  • 6-Hydroxy-2-methylnicotinic acid: Purity >98% is recommended to avoid interference from impurities during crystallization.[11]

  • Solvents: HPLC grade or equivalent purity. A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide (DMSO)).

  • Glassware: Small-scale vials (e.g., 4 mL), beakers, and flasks.

  • Heating and Stirring: Hotplate with magnetic stirring capability.

  • Temperature Control: A programmable cooling bath or a well-insulated container for slow cooling.

  • Filtration: Büchner funnel and vacuum flask or a syringe with a filter attachment.

  • Drying: Vacuum oven or desiccator.

  • Analytical Instruments: X-ray Powder Diffractometer (XRPD), Differential Scanning Calorimeter (DSC), and a microscope.

Step-by-Step Protocol: Solvent Screening and Solubility

Objective: To identify suitable solvents for crystallization. A good solvent will dissolve a moderate amount of the compound at an elevated temperature and a significantly lower amount at room temperature or below.

  • Initial Solvent Screen:

    • Place approximately 10 mg of 6-Hydroxy-2-methylnicotinic acid into each of a series of labeled vials.

    • Add 0.5 mL of each selected solvent to the respective vials at room temperature.

    • Observe and record the solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).

  • Elevated Temperature Solubility:

    • For solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the vials to a temperature just below the solvent's boiling point while stirring.

    • Add small aliquots (e.g., 0.1 mL) of the solvent until the solid completely dissolves. Record the total volume of solvent added.

    • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

    • Observe for crystal formation. The ideal solvent will show a significant amount of precipitate upon cooling.

Table 2: Example Solvent Screening Data Table

SolventSolubility at Room Temp. (approx. mg/mL)Solubility at Elevated Temp. (approx. mg/mL)Observations upon Cooling
WaterLowModerateCrystalline precipitate
EthanolModerateHighCrystalline precipitate
AcetoneLowLowLittle to no precipitate
DMSOHighHighNo precipitate

Note: This is an example table; actual results will need to be determined experimentally.

Based on the solubility of related hydroxynicotinic acids, water and ethanol are expected to be promising solvents.[12]

Protocol for Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most solids in a liquid decreases as the temperature of the solution is lowered.

  • Dissolution: In a suitable vessel, add a known mass of 6-Hydroxy-2-methylnicotinic acid to the chosen solvent (e.g., water or ethanol). The amount should be based on the solubility data obtained in the screening phase.

  • Heating: Gently heat the mixture with stirring until all the solid has dissolved. Avoid boiling the solvent to prevent loss of volume.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling:

    • Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature in an insulated container. This generally promotes the growth of larger, more well-defined crystals.

    • Rapid Cooling: Place the vessel in an ice bath for faster cooling, which may lead to the formation of smaller crystals.

  • Crystal Harvesting: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Cooling Crystallization Figure 2: Cooling Crystallization Workflow A Dissolve Solute in Solvent at High Temperature B Slowly Cool the Saturated Solution A->B C Supersaturation and Nucleation B->C D Crystal Growth C->D E Harvest Crystals D->E

Caption: The process of forming crystals by reducing temperature.

Protocol for Antisolvent Crystallization

Principle: This method involves the addition of a second solvent (the "antisolvent") in which the compound is insoluble, to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound, inducing crystallization.

  • Dissolution: Dissolve the 6-Hydroxy-2-methylnicotinic acid in a minimum amount of a "good" solvent (e.g., DMSO or ethanol) at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent (a solvent in which the compound is poorly soluble, e.g., water or a non-polar solvent like heptane) to the solution with stirring.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes turbid, indicating the onset of precipitation.

  • Maturation: Allow the mixture to stir for a period to allow the crystals to grow and equilibrate.

  • Harvesting, Washing, and Drying: Follow the same procedure as for cooling crystallization.

Protocol for Vapor Diffusion

Principle: This is a variation of antisolvent crystallization that is particularly useful for growing high-quality single crystals for X-ray diffraction studies, especially when only small amounts of material are available.[11]

  • Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container that contains a larger volume of the antisolvent.

  • Diffusion: The antisolvent will slowly vaporize and diffuse into the solution in the smaller vial, gradually reducing the solubility of the compound and promoting slow crystal growth.

  • Incubation: Leave the setup undisturbed for several days to weeks.

  • Harvesting: Carefully remove the crystals once they have reached a suitable size.

Crystal Characterization

Once crystals have been obtained, it is crucial to characterize them to determine their properties.

  • Visual Inspection: Examine the crystals under a microscope to assess their morphology (e.g., needles, plates, prisms) and size distribution.

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph). Each polymorphic form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the crystalline material. It can also be used to identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the crystals and to determine if any solvent molecules are incorporated into the crystal lattice (solvates).

Troubleshooting and Further Optimization

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try concentrating the solution by evaporating some of the solvent or by adding more antisolvent. Seeding with a small crystal from a previous batch can also induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid rather than a solid. This can occur if the supersaturation is too high or if the temperature is above the melting point of the solid in the presence of the solvent. Try using a more dilute solution or a lower temperature.

  • Poor Crystal Quality: This can be due to a high rate of nucleation or growth. Slower cooling, slower addition of antisolvent, or using the vapor diffusion method can improve crystal quality.

Conclusion

This application note provides a comprehensive and adaptable framework for the crystallization of 6-Hydroxy-2-methylnicotinic acid. By systematically screening solvents and employing controlled crystallization techniques, researchers can obtain high-quality crystalline material suitable for further investigation and application. The key to successful crystallization lies in a thorough understanding of the molecule's physicochemical properties and the careful control of experimental parameters.

References

  • MicroChemicals. Solvents and solubilities. [Link]

  • PubChem. 6-Methylnicotinic acid. [Link]

  • Organic Syntheses. 6-hydroxynicotinic acid. [Link]

  • University of Florida. Guide for crystallization. [Link]

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • Royal Society of Chemistry. Hydroxynicotinic acid crystallisation and solubility systematic studies. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • CAS Common Chemistry. 2-Hydroxy-6-methylnicotinic acid. [Link]

  • ResearchGate. (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • Universidade de Lisboa. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. [Link]

  • ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. [Link]

  • Royal Society of Chemistry. Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. [Link]

  • Semantic Scholar. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • National Center for Biotechnology Information. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. [Link]

  • ResearchGate. (PDF) 6-Methylnicotinic acid. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays for 6-Hydroxy-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Hydroxy-2-methylnicotinic acid is a derivative of nicotinic acid (niacin). While its precise biological roles are still under investigation, its structural similarity to key metabolic intermediates suggests potential interactions with various enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of high-throughput screening (HTS) assays to identify and characterize modulators of enzymes that may interact with 6-Hydroxy-2-methylnicotinic acid.

Given the structural similarity of 6-Hydroxy-2-methylnicotinic acid to 6-hydroxynicotinic acid, a known intermediate in bacterial nicotinic acid degradation, this guide will focus on developing HTS assays for a key enzyme in this pathway: 6-hydroxynicotinate 3-monooxygenase (NicC) . This flavin-dependent monooxygenase catalyzes the NADH-dependent decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[1][2] Modulators of this enzyme could have applications in bioremediation or as novel antimicrobial agents.

This guide will detail two primary HTS assay strategies: a direct spectrophotometric assay based on the differential UV absorbance of the substrate and product, and an indirect assay monitoring the consumption of the NADH cofactor.

PART 1: Understanding the Target and Assay Principles

The Biological Target: 6-Hydroxynicotinate 3-Monooxygenase (NicC)

NicC is a crucial enzyme in the aerobic degradation of nicotinic acid by various soil bacteria, including Pseudomonas species.[2] It catalyzes the following reaction:

6-hydroxynicotinic acid + NADH + H⁺ + O₂ → 2,5-dihydroxypyridine + NAD⁺ + H₂O + CO₂ [1]

This reaction provides two primary avenues for developing a high-throughput screening assay:

  • Monitoring the conversion of substrate to product: The aromatic structures of 6-hydroxynicotinic acid and its product, 2,5-dihydroxypyridine, exhibit distinct ultraviolet (UV) absorbance spectra. This difference can be exploited to directly measure enzyme activity.

  • Monitoring cofactor consumption: The reaction is dependent on the oxidation of NADH to NAD⁺. NADH has a characteristic absorbance at 340 nm, while NAD⁺ does not. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify modulators of NicC would follow a multi-stage process to ensure robustness and minimize false positives.

Caption: A generalized workflow for a high-throughput screening campaign.

PART 2: Detailed Application Notes and Protocols

Protocol 1: Direct UV-Spectrophotometric HTS Assay

This assay directly measures the formation of 2,5-dihydroxypyridine by monitoring the change in UV absorbance. A preliminary spectral scan of 6-Hydroxy-2-methylnicotinic acid and its potential product would be required to determine the optimal wavelengths for detection. Based on available data for 6-hydroxynicotinic acid, a method has been established for its determination in a 96-well microplate format.[1]

Principle: The enzymatic conversion of the substrate to the product leads to a change in the UV absorbance spectrum. By measuring the absorbance at a wavelength where the substrate and product have a maximal difference, enzyme activity can be quantified.

Materials:

  • Purified 6-hydroxynicotinate 3-monooxygenase (NicC)

  • 6-Hydroxy-2-methylnicotinic acid (substrate)

  • NADH (cofactor)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • 384-well, UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of NicC enzyme in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the desired assay time.

    • Prepare a 4X stock solution of 6-Hydroxy-2-methylnicotinic acid in assay buffer. The concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to inhibitors.

    • Prepare a 4X stock solution of NADH in assay buffer.

    • Prepare test compounds at 40X the final desired screening concentration in 100% DMSO.

  • Assay Procedure (for a 20 µL final volume):

    • Dispense 0.5 µL of test compound or DMSO (control) into the wells of a 384-well plate.

    • Add 5 µL of the 4X substrate solution to all wells.

    • Add 5 µL of the 4X NADH solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X enzyme solution to all wells.

    • Incubate the plate at room temperature for 15-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Measure the absorbance at the pre-determined optimal wavelength. A reference wavelength where no change is expected can also be used for background subtraction.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Inhibition The percentage by which a test compound reduces the activity of NicC.(1 - (Abs_compound - Abs_background) / (Abs_DMSO - Abs_background)) * 100
Z'-factor A statistical measure of the quality of the HTS assay. A Z'-factor > 0.5 is considered excellent.1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where 'max' are high-activity controls (DMSO) and 'min' are low-activity controls (e.g., no enzyme or a known inhibitor).
Protocol 2: Indirect NADH Depletion HTS Assay

This assay is a robust and widely used method for monitoring the activity of NADH-dependent enzymes.

Principle: The enzymatic reaction consumes NADH, which absorbs light at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.

Materials:

  • Same as Protocol 1.

Step-by-Step Protocol:

The protocol is identical to Protocol 1, with the exception of the final measurement step.

  • Measurement:

    • Measure the absorbance at 340 nm (A₃₄₀) at time zero (immediately after adding the enzyme).

    • Incubate the plate at room temperature for 15-60 minutes.

    • Measure the absorbance at 340 nm again at the end of the incubation period.

Data Analysis and Interpretation:

The change in absorbance (ΔA₃₄₀) is calculated for each well. The percent inhibition and Z'-factor are then calculated using the ΔA₃₄₀ values.

ParameterDescriptionCalculation
ΔA₃₄₀ The change in absorbance at 340 nm over the incubation time.A₃₄₀(time zero) - A₃₄₀(end time)
% Inhibition The percentage by which a test compound reduces the depletion of NADH.(1 - ΔA₃₄₀_compound / ΔA₃₄₀_DMSO) * 100
Workflow for Assay Development and Validation

The following workflow is recommended for the robust development of the HTS assays described above.

Sources

Troubleshooting & Optimization

Improving the stability of 6-Hydroxy-2-methylnicotinic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 6-Hydroxy-2-methylnicotinic acid (also known as 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ).

This guide is structured to bypass generic advice, focusing instead on the specific physicochemical liabilities of the 2-pyridone/2-hydroxypyridine tautomeric system.

Executive Summary: The Tautomer Trap

The primary stability challenge with 6-Hydroxy-2-methylnicotinic acid (6-H2MNA) is not simple degradation, but rather tautomeric equilibrium and pH-dependent solubility .[1]

In solution, this molecule predominantly exists as the 2-pyridone (lactam) tautomer rather than the 6-hydroxy (lactim) form.[1] This structural reality dictates its behavior:

  • Solubility: The pyridone form promotes strong intermolecular hydrogen bonding (dimerization), leading to poor solubility in neutral aqueous media and precipitation at the isoelectric point (pI).

  • Photostability: The conjugated pyridone system is susceptible to UV-induced [4+4] photodimerization.[1]

  • Chemical Stability: While the ring is stable against oxidation, the C3-carboxylic acid is prone to decarboxylation under acidic conditions or high heat.[1]

Part 1: Solubility & pH Management

"Why is my compound precipitating?"

The Physicochemical Landscape

6-H2MNA is amphoteric.[1] It possesses:

  • A weakly basic nitrogen (suppressed by the adjacent carbonyl/hydroxyl).

  • An acidic carboxylic acid (pKa ~3.5 - 4.0).[1]

  • A weakly acidic amide-like proton (N-H of the pyridone, pKa > 10).

The Danger Zone (pH 3.0 – 5.0): At this pH range, the molecule exists largely as a neutral species (protonated carboxylic acid, uncharged pyridone ring). Solubility is at its absolute minimum here due to lattice energy maximization via intermolecular H-bonding.[1]

Troubleshooting Guide: Solubilization
Solvent SystemSuitabilityTechnical Note
Water (Neutral) 🔴 PoorHigh risk of precipitation.[1] The neutral pyridone form aggregates.
0.1 M NaOH / KOH 🟢 ExcellentDeprotonates the carboxylic acid (forming the carboxylate anion), breaking intermolecular H-bonds.[1]
DMSO 🟡 GoodDissolves the neutral form, but hygroscopic nature can introduce water and shift equilibrium over time.
Acidic Buffer (< pH 2) 🟠 ModerateProtonation increases solubility but significantly accelerates decarboxylation .[1] Avoid for storage.
Diagram: Solubilization Decision Tree

The following logic flow illustrates the optimal path for preparing stable stock solutions.

SolubilityWorkflow Start Start: Solid 6-H2MNA CheckApp Intended Application? Start->CheckApp BioAssay Biological Assay (Cell Culture/Enzyme) CheckApp->BioAssay In Vitro ChemSyn Chemical Synthesis (Intermediate) CheckApp->ChemSyn Reaction DMSO Dissolve in anhydrous DMSO (Store -20°C, Dark) BioAssay->DMSO Stock > 10mM AqBase Dissolve in 50mM Tris/NaOH (pH 8.0 - 8.5) BioAssay->AqBase Stock < 10mM Precip Risk: Precipitation upon dilution into media DMSO->Precip Dilution into Acidic Media Stable Stable Carboxylate Form (Resistant to Aggregation) AqBase->Stable Maintains Ionization

Caption: Workflow for selecting the optimal solvent system based on downstream application to prevent precipitation.

Part 2: Chemical Stability & Degradation

"I see discoloration or loss of potency. What is happening?"

Decarboxylation (The Thermal Threat)

The electron-donating nature of the 2-methyl and 6-oxo groups makes the pyridine ring electron-rich.[1] In the presence of heat (>40°C) and acid, the carboxylic acid at position 3 can be lost as CO₂, yielding 2-methyl-6-pyridone .[1]

  • Symptom: Loss of peak area in HPLC; appearance of a less polar impurity (earlier retention time in Reverse Phase).

  • Prevention: Never heat acidic solutions of 6-H2MNA. Perform all solubilization at room temperature.

Photodimerization (The Light Threat)

Pyridones are classic substrates for [2+2] or [4+4] photocycloaddition. Exposure to ambient lab light (fluorescent) for extended periods can catalyze the formation of dimers.

  • Symptom: Solution turns yellow/brown; complex multiplet signals appear in NMR; broadening of UV absorption.

  • Prevention: Amber vials are mandatory. Wrap clear vessels in aluminum foil during active bench work.

Diagram: Degradation Pathways

Degradation Compound 6-Hydroxy-2-methylnicotinic acid (Active) Decarb 2-methyl-6-pyridone (Inactive Impurity) Compound->Decarb Dimer Pyridone Dimer (Photoproduct) Compound->Dimer HeatAcid Heat + Acid (-CO2) UVLight UV Light (hv) [4+4] Cycloaddition

Caption: Primary degradation pathways. The molecule is susceptible to thermal decarboxylation and UV-induced dimerization.[1]

Part 3: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol for long-term storage (-20°C).[1]

  • Weighing: Weigh the solid 6-H2MNA into an amber glass vial.

  • Solvent Choice: Use 100% Anhydrous DMSO (Molecular Biology Grade).[1]

    • Why? DMSO prevents proton exchange and suppresses decarboxylation better than water.[1]

  • Dissolution: Vortex at room temperature. Do not sonicate with heat.

  • Inerting: Overlay the solution with Nitrogen or Argon gas to displace oxygen (prevents minor oxidative yellowing).

  • Storage: Cap tightly and store at -20°C.

    • Shelf Life: > 6 months.[1][2]

Protocol B: HPLC Method for Stability Testing

Use this method to verify purity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to sharpen peak)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 260 nm (Pyridone absorption max) and 300 nm
Flow Rate 1.0 mL/min
Expected RT 6-H2MNA is polar; expect early elution (approx. 2-4 min).[1] Decarboxylated product elutes later.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of 6-H2MNA? A: Absolutely not. The high temperature (121°C) and pressure will induce significant decarboxylation, destroying the molecule. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1]

Q2: My solution turned yellow overnight on the bench. Is it still usable? A: Likely not for quantitative work.[1] Yellowing indicates formation of photodimers or oxidative coupling products (diazo-like species).[1] If the purity (checked by HPLC) is <95%, discard and prepare fresh in an amber vial.

Q3: Why does the pH of my unbuffered solution drop over time? A: If stored in DMSO that is not anhydrous, DMSO can degrade slightly to form acidic byproducts, or the solution may be absorbing CO₂. Furthermore, if any decarboxylation occurs, the pH balance shifts. Always use a buffered system (e.g., PBS pH 7.4) for working solutions to clamp the pH.

Q4: Is the "6-hydroxy" or "6-oxo" form more reactive? A: In solution, they are in equilibrium, but the 6-oxo (pyridone) form is the dominant reactive species for light-based degradation.[1] The carboxylic acid is the site of thermal instability. You must protect against both.[1]

References

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase. Biochemistry (2019). Detailed analysis of the decarboxylative hydroxylation of 6-hydroxynicotinic acid derivatives, providing mechanistic insight into the decarboxylation liability. [3]

  • pH-Dependent Crystallization of Hydroxynicotinic Acids. Crystals (2023). Comprehensive study on the solubility profiles, pKa influence, and solid-state forms of hydroxynicotinic acid isomers.

  • Stability of Methylnicotinate in Aqueous Solution. BMC Research Notes (2008). While focusing on the ester, this study establishes baseline stability data for the nicotinic acid scaffold in aqueous media.

  • Photostability Testing of New Active Substances. EMA Guidelines (ICH Q1B). Standard protocols for assessing light sensitivity in pharmaceutical intermediates.

Sources

Technical Support Center: Overcoming Challenges in the Purification of 6-Hydroxy-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxy-2-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is based on established scientific principles and practical laboratory experience to ensure the highest purity of your final product.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the correct choice of solvent and careful execution. 6-Hydroxy-2-methylnicotinic acid, with its polar nature due to the carboxylic acid and hydroxyl groups, as well as the nitrogen in the pyridine ring, presents unique challenges.

Question 1: My 6-Hydroxy-2-methylnicotinic acid is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

Answer:

This issue typically arises from a mismatch between the polarity of the compound and the solvent. 6-Hydroxy-2-methylnicotinic acid is a polar molecule and requires a polar solvent for dissolution.

  • Causality: The principle of "like dissolves like" governs solubility. If the solvent is not polar enough, it cannot overcome the crystal lattice energy of the highly polar 6-Hydroxy-2-methylnicotinic acid.

  • Solution:

    • Increase Solvent Polarity: If you are using a moderately polar solvent, try a more polar one. For instance, if ethanol is not effective, a mixture of ethanol and water, or even water alone, might be more suitable. A known successful recrystallization solvent for the related 6-hydroxynicotinic acid is 50% aqueous acetic acid[1].

    • Consider a Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., water or methanol). Then, slowly add a "non-solvent" (a solvent in which the compound is poorly soluble, e.g., ethyl acetate or acetone) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • pH Adjustment: The solubility of 6-Hydroxy-2-methylnicotinic acid is highly pH-dependent[2]. In acidic conditions (low pH), the carboxylic acid group is protonated, and the pyridine nitrogen may also be protonated, increasing solubility in aqueous media. In basic conditions (high pH), the carboxylic acid group is deprotonated to a carboxylate, which is also highly soluble in water. At its isoelectric point, the compound will exist as a zwitterion and will likely have its lowest aqueous solubility. Therefore, adjusting the pH of your aqueous solvent can significantly impact solubility.

Question 2: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

  • Causality: The solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming an oil. This can trap impurities and hinder purification.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level and allow for a slower, more controlled crystallization upon cooling.

    • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a solvent mixture that reduces the overall boiling point of the system.

Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

Answer:

This is a common issue known as supersaturation, where the compound remains dissolved in the solution beyond its normal saturation point.

  • Causality: The initiation of crystal formation (nucleation) requires a starting point, which may be absent in a very clean solution.

  • Solution:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure 6-Hydroxy-2-methylnicotinic acid, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: It's possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Introduce a Non-Solvent: If using a single solvent, you can try adding a small amount of a "non-solvent" dropwise to induce precipitation.

Recrystallization Troubleshooting Workflow

start Start Recrystallization dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool troubleshoot_dissolution Troubleshoot Dissolution dissolve->troubleshoot_dissolution Fails to dissolve oiling_out Oiling out? cool->oiling_out crystals_form Crystals form? no_crystals No crystals? crystals_form->no_crystals No collect Collect and dry crystals crystals_form->collect Yes oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes evaporate Evaporate some solvent no_crystals->evaporate No, suspect too much solvent end Pure Product collect->end reheat_add_solvent->cool scratch_seed->cool evaporate->cool crude Crude 6-Hydroxy-2-methylnicotinic Acid purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chrom Column Chromatography purification_choice->column_chrom Complex mixture pure_solid Purified Solid recrystallization->pure_solid column_chrom->pure_solid purity_check Purity Check (TLC/HPLC) pure_solid->purity_check pure_enough Purity > 98%? purity_check->pure_enough final_product Final Product pure_enough->final_product Yes repurify Repurify pure_enough->repurify No repurify->purification_choice

Sources

Technical Support Center: Ensuring the Stability of 6-Hydroxy-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-2-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you prevent its degradation during storage and use, ensuring the integrity and reproducibility of your results.

I. Understanding the Stability of 6-Hydroxy-2-methylnicotinic Acid

6-Hydroxy-2-methylnicotinic acid is a valuable building block in medicinal chemistry and materials science. However, like many functionalized aromatic compounds, its stability can be compromised under certain conditions. The presence of both a hydroxyl and a carboxylic acid group on the pyridine ring makes it susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation.

The primary routes of degradation include:

  • Oxidation: The hydroxyl group makes the pyridine ring electron-rich and thus more susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.

  • Decarboxylation: While generally stable, the carboxylic acid group can be lost, especially at elevated temperatures.[1]

  • Photodegradation: Pyridine and its derivatives can absorb UV light, leading to photochemical reactions that can alter the molecule's structure.[2][3]

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 6-Hydroxy-2-methylnicotinic acid.

Q1: What are the optimal storage conditions for solid 6-Hydroxy-2-methylnicotinic acid?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation. For extended storage, refrigeration at 2-8°C is advisable.[1]

Q2: I need to store 6-Hydroxy-2-methylnicotinic acid in solution. What is the best solvent and what precautions should I take?

A2: The choice of solvent is critical. For short-term storage, anhydrous dimethyl sulfoxide (DMSO) or ethanol are good choices due to their ability to dissolve nicotinic acid derivatives effectively.[6][7] If an aqueous solution is necessary, use a buffered solution at a slightly acidic to neutral pH and store it at 2-8°C for no more than a few days. Avoid basic conditions, which can deprotonate the hydroxyl group and increase susceptibility to oxidation. All solutions should be protected from light.

Q3: My solid 6-Hydroxy-2-methylnicotinic acid has changed color from its usual off-white or light yellow to a brownish tint. What does this indicate?

A3: A color change to brown or pink is a common visual indicator of degradation, likely due to oxidation.[8] Oxidized byproducts are often colored. While a slight color change may not significantly impact all applications, it is a sign of impurity. For sensitive experiments, it is advisable to use a fresh, uncolored batch or purify the discolored material.

Q4: Can I heat my solution of 6-Hydroxy-2-methylnicotinic acid to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Studies on nicotinic acid have shown that thermal degradation can occur, with the rate of degradation increasing significantly at temperatures above 100°C.[4][9] If heating is necessary, do so for the shortest possible time and at the lowest effective temperature.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of 6-Hydroxy-2-methylnicotinic acid.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere). 2. Check Solution Age: If using a stock solution, prepare it fresh, especially if it is aqueous. 3. Assess Purity: Use an analytical technique like HPLC or NMR to check the purity of your starting material.
Precipitate forms in a stored solution. 1. Supersaturation: The initial concentration may have been too high for the storage temperature. 2. Degradation: The degradation products may be less soluble than the parent compound.1. Gentle Warming: Try gently warming the solution to see if the precipitate redissolves. If it does, consider diluting the solution for long-term storage. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of degradation products.1. Identify Degradation Products: Based on the potential degradation pathways, try to identify the unexpected peaks. Common degradation products could include oxidized species or decarboxylated molecules. 2. Optimize Experimental Conditions: Ensure that your experimental conditions (e.g., pH, temperature, light exposure) are not causing the degradation.
Low yield in a synthetic reaction. Loss of the starting material due to degradation.1. Use an Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (argon or nitrogen). 2. Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photodegradation. 3. Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 6-Hydroxy-2-methylnicotinic acid.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 6-Hydroxy-2-methylnicotinic acid.
  • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 260 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by the peak area percentage of the main peak corresponding to 6-Hydroxy-2-methylnicotinic acid.
  • The presence of additional peaks indicates impurities or degradation products.

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways of 6-Hydroxy-2-methylnicotinic acid under adverse conditions.

Potential Degradation Pathways A 6-Hydroxy-2-methylnicotinic acid B Oxidized Products (e.g., quinone-like species) A->B Oxidation (O₂, light) C Decarboxylated Product (2-Methyl-6-pyridinol) A->C Thermal Stress (Heat) D Photodegradation Products (e.g., ring-opened fragments) A->D UV Light

Caption: Plausible degradation routes for 6-Hydroxy-2-methylnicotinic acid.

Workflow for Stability Assessment

This workflow outlines the steps to take when investigating the stability of your compound.

Stability Assessment Workflow start Observe Signs of Degradation (e.g., color change, precipitation) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh analyze_purity Analyze Purity (HPLC/NMR) prepare_fresh->analyze_purity compare_results Compare with Standard/Previous Batch analyze_purity->compare_results decision Is Purity Acceptable? compare_results->decision proceed Proceed with Experiment decision->proceed Yes purify Purify or Obtain New Batch decision->purify No re_evaluate Re-evaluate Storage & Handling Procedures purify->re_evaluate re_evaluate->start

Caption: A systematic workflow for assessing compound stability.

VI. References

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances. [Link]

  • A method for the degradation of radioactive nicotinic acid. PubMed. [Link]

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOPscience. [Link]

  • Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... ResearchGate. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. ResearchGate. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. [Link]

  • Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Indian Academy of Sciences. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Troubleshooting: The Workup. University of Rochester. [Link]

  • Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. PubMed. [Link]

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. PMC. [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ACS Publications. [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Open Works. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. University of North Texas. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ResearchGate. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ACS Publications. [Link]

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Laboteq. [Link]

  • Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. PubMed. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSCprep. [Link]

  • Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. OSTI.GOV. [Link]

  • Organic Chemistry Laboratory Safety Notes. Cerritos College. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Semantic Scholar. [Link]

  • Nicotinic acid and 6-chloronicotinic acid degradation in SG-6C. A)... ResearchGate. [Link]

Sources

Validation & Comparative

6-Hydroxy-2-methylnicotinic acid vs nicotinic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Hydroxy-2-methylnicotinic acid vs Nicotinic Acid: Biological Activity & Pharmacological Divergence Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Agonist vs. The Metabolite

This guide provides a technical comparison between Nicotinic Acid (NA) , the established therapeutic agent for dyslipidemia, and 6-Hydroxy-2-methylnicotinic acid (6H2MNA) , a structural analog often encountered in metabolic degradation studies and bacterial catabolism.[1]

While Nicotinic Acid serves as a high-affinity agonist for the GPR109A receptor and a vital precursor for NAD+, 6H2MNA represents a pharmacologically distinct class .[1] The introduction of the 2-methyl and 6-hydroxy substituents fundamentally alters the molecule's steric and electronic profile, effectively nullifying the classic "niacin effect" (antilipolytic activity) while introducing unique metabolic stability properties.

Key Distinction:

  • Nicotinic Acid: Bioactive GPR109A agonist; NAD+ precursor; Lipid-lowering.[1]

  • 6H2MNA: Metabolically stable analog; Low/No GPR109A affinity; Bacterial catabolic intermediate; often used as a negative control or metabolic tracer.[1]

Chemical & Structural Divergence

The biological activity differences stem directly from two critical structural modifications on the pyridine ring.

FeatureNicotinic Acid (NA)6-Hydroxy-2-methylnicotinic Acid (6H2MNA)
IUPAC Name Pyridine-3-carboxylic acid6-hydroxy-2-methylpyridine-3-carboxylic acid
Molecular Weight 123.11 g/mol 153.14 g/mol
Key Substituents None (C3-COOH only)C2-Methyl (-CH₃) : Steric hindrance.C6-Hydroxy (-OH) : Tautomerizes to 2-pyridone form.[1]
pKa (approx) 4.75 (COOH)~3.6 (COOH), ~11 (OH/NH tautomer)
Solubility Water solubleLow water solubility (due to intermolecular H-bonding in pyridone form)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the steric clash introduced by the 2-methyl group.

StructureComparison cluster_tautomer Tautomerism of 6H2MNA NA Nicotinic Acid (NA) (Active Pharmacophore) GPR GPR109A Receptor Pocket (Arg111 Anchor) NA->GPR High Affinity Binding (Anionic Interaction) NAD NAD+ Salvage Pathway (PRPP Transfer) NA->NAD Substrate for NAPRT MNA 6-Hydroxy-2-methylnicotinic Acid (Sterically Hindered / Tautomeric) MNA->GPR Steric Clash (2-Me) No Binding MNA->NAD Enzyme Rejection (6-OH blocks PRPP) MNA_Enol Enol Form (Pyridine-ol) MNA_Keto Keto Form (2-Pyridone) MNA_Enol->MNA_Keto Equilibrium

Caption: Structural divergence showing why NA engages biological targets while 6H2MNA is excluded due to steric hindrance (2-Me) and electronic tautomerization (6-OH).[1]

Biological Activity Profile

A. Receptor Pharmacology: GPR109A (HM74A)

The primary therapeutic target of Nicotinic Acid is the G-protein coupled receptor GPR109A .[1][2]

  • Nicotinic Acid: Acts as a full agonist.[1] The carboxyl group forms a salt bridge with Arg111 in transmembrane domain 3.[3] The pyridine ring fits into a hydrophobic pocket defined by Phe276 .

  • 6H2MNA: The 2-methyl group introduces a critical steric clash.[1] Structure-Activity Relationship (SAR) studies confirm that substitutions at the 2-position of the pyridine ring (adjacent to the carboxyl) drastically reduce or abolish affinity for GPR109A. Additionally, the 6-hydroxy group promotes a tautomeric shift to a pyridone-like structure, losing the aromaticity required for the hydrophobic pocket interaction.

    • Result: 6H2MNA does not induce the antilipolytic effects (reduction of Free Fatty Acids) or the cutaneous flushing side effect associated with Niacin.

B. Metabolic Fate: NAD+ Biosynthesis vs. Degradation[1]
  • Nicotinic Acid (The Preiss-Handler Pathway): NA is a substrate for Nicotinate Phosphoribosyltransferase (NAPRT) , which converts it to Nicotinic Acid Mononucleotide (NaMN), eventually yielding NAD+.[4][5][6] This is critical for cellular energy metabolism.[1][6]

  • 6H2MNA (The Dead-End / Catabolic Route):

    • Mammalian: The 6-hydroxy group prevents the phosphoribosyl transfer.[1] The molecule is typically excreted unchanged or conjugated (glucuronidation) in urine.

    • Bacterial: In soil bacteria (e.g., Arthrobacter, Pseudomonas), 6-hydroxylated pyridine acids are intermediates in the degradation of nicotine. 6H2MNA appears in the degradation pathway of 2-methylnicotine or as a shunt product.[1] It is destined for ring cleavage (via 2,6-dihydroxypyridine intermediates) rather than salvage.[1]

Experimental Protocols

To validate the differences described above, the following protocols allow for the differentiation of these compounds based on lipolytic activity and enzymatic conversion .

Protocol A: GPR109A Functional Assay (Lipolysis Inhibition)

Objective: Determine if 6H2MNA acts as an agonist for the Niacin receptor.

  • Cell Model: Isolate primary murine adipocytes or use differentiated 3T3-L1 adipocytes (which express GPR109A).[1]

  • Preparation:

    • Starve cells in serum-free DMEM (with 0.5% BSA) for 2 hours.[1]

    • Prepare stock solutions of Nicotinic Acid (Positive Control) and 6H2MNA in DMSO.

  • Induction: Treat cells with Isoproterenol (10 nM) to stimulate lipolysis (cAMP production).

  • Treatment: Concurrently treat with varying concentrations (

    
     M to 
    
    
    
    M) of NA or 6H2MNA.
  • Quantification:

    • Incubate for 60 minutes at 37°C.

    • Collect supernatant.[1]

    • Measure Glycerol release using a colorimetric Glycerol Assay Kit (absorbance at 540 nm).

  • Validation Criteria:

    • NA: Dose-dependent reduction in glycerol (IC50 ~ 100 nM).[1]

    • 6H2MNA: No significant reduction in glycerol compared to Isoproterenol control.[1]

Protocol B: HPLC Separation of Metabolites

Objective: Distinguish the two compounds in biological matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.0).[1]

    • Solvent B: Methanol.[1]

  • Gradient: 0-5 min (5% B); 5-15 min (5% -> 40% B).

  • Detection: UV Absorbance.

    • Nicotinic Acid:

      
       ~260 nm.[1]
      
    • 6H2MNA:

      
       ~295-300 nm (Bathochromic shift due to 6-OH/pyridone structure).[1]
      
  • Result: 6H2MNA will elute later than NA due to the methyl group increasing lipophilicity, despite the hydroxyl group.

Comparative Data Summary

MetricNicotinic Acid6-Hydroxy-2-methylnicotinic Acid
GPR109A Binding (Ki) High Affinity (~100 nM)Negligible / Inactive
Effect on cAMP Inhibits (Gi-coupled)No Effect
NAD+ Conversion Yes (Preiss-Handler)No (Steric/Electronic block)
UV Absorption (

)
262 nm~298 nm
Primary Biological Role Vitamin / DrugCatabolic Intermediate

Pathway Visualization

This diagram contrasts the metabolic fate of the two compounds.

MetabolicFate NA Nicotinic Acid NAPRT NAPRT Enzyme NA->NAPRT Substrate MNA 6-Hydroxy-2-methylnicotinic Acid MNA->NAPRT Inhibits/No Reaction Excretion Renal Excretion MNA->Excretion Mammalian Fate RingCleavage Bacterial Ring Cleavage (Blue Pigment Formation) MNA->RingCleavage Bacterial Fate NAD NAD+ (Active Cofactor) NAPRT->NAD Preiss-Handler Pathway Urine Urine Metabolite Excretion->Urine

Caption: Divergent metabolic pathways.[1] NA feeds into the NAD+ salvage pathway, while 6H2MNA is a metabolic dead-end in mammals or degraded by specific bacteria.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][2][3] Nature Medicine, 9(3), 352-355.[1] Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874.[1] Link

  • Gherna, R. L., et al. (1965). "Metabolism of Nicotine by Arthrobacter oxidans." Journal of Biological Chemistry, 240, 3611-3615.[1] (Establishes 6-hydroxylation pathway).[1] Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][2][3] Pharmacological Reviews, 58(4), 651-659.[1] (SAR of Nicotinic Acid).[3][4][7] Link

  • Spiteller, P. (2008). "Chemical defence strategies of higher fungi." Chemistry - A European Journal, 14(30), 9100-9110.[1] (Discusses hydroxylated pyridine acids in nature). Link

Sources

Efficacy of 6-Hydroxy-2-methylnicotinic acid compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 6-Hydroxy-2-methylnicotinic Acid as a Pharmacophore Scaffold Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Strategic Value of the 2-Methyl Block

6-Hydroxy-2-methylnicotinic acid (6-H-2-MNA), often existing in its dominant tautomeric form 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , represents a critical scaffold in modern medicinal chemistry.[1] Unlike its simpler analogs—Nicotinic Acid and 6-Hydroxynicotinic Acid—this compound offers a unique combination of steric protection at the C2 position and functional versatility at the C6 position.[1]

Core Efficacy Thesis: The "efficacy" of 6-H-2-MNA is defined not by its intrinsic biological activity, but by its superior performance as a synthetic precursor.[1] It enables the construction of fused heterocyclic systems (e.g., 1,7-naphthyridines) and provides metabolic stability in final drug candidates by blocking the C2 oxidation site, a common liability in pyridine-based drugs.

Comparative Analysis: 6-H-2-MNA vs. Structural Analogs

The following table contrasts 6-H-2-MNA with its primary competitors in synthetic pathway design.

Feature6-Hydroxy-2-methylnicotinic Acid 6-Hydroxynicotinic Acid Nicotinic Acid (Niacin)
Primary Utility Scaffold for fused rings (naphthyridines) & metabolically stable drugs.[1]Metabolite standard; precursor for simple C6-substituted pyridines.[1]Vitamin; precursor for simple amides/esters.[1]
C2 Position Status Blocked (Methyl) – Prevents metabolic attack; directs regioselectivity.[1]Open (H) – Susceptible to nucleophilic attack or metabolic oxidation.[1]Open (H) – Susceptible to oxidation.[1]
C6 Reactivity High (Tautomeric oxo/hydroxy).[1] Facile conversion to C6-Cl via POCl₃.[1]High. Similar conversion to C6-Cl.Low (Unsubstituted). Requires activation (e.g., N-oxide formation) to functionalize.[1]
Lipophilicity (LogP) Higher (Methyl group contribution).[1] Improves membrane permeability of derivatives.[1]Lower (More polar).[1]Moderate.
Key Drug Class Applications HIF-PHD Inhibitors (Renal Anemia), GPR119 Agonists (Diabetes), Etoricoxib intermediates.[1]Nicotine degradation studies; general pyridine synthesis.[1]Lipid-lowering agents; NAD+ precursors.[1][2]
Mechanistic Insight: The "Methyl Effect"

The presence of the methyl group at C2 is not merely structural decoration.[1] In the synthesis of HIF-PHD inhibitors (e.g., Desidustat analogs), the C2-methyl group is essential for the correct orientation of the molecule within the active site of the prolyl hydroxylase enzyme. Furthermore, in P2Y12 antagonists , the methyl group prevents "metabolic soft-spot" oxidation, significantly extending the half-life (


) of the final API compared to non-methylated analogs.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is vital for reaction planning.[1] In solid state and polar solvents, 6-H-2-MNA exists predominantly as the pyridone (lactam) rather than the hydroxypyridine (lactim).[1]

Tautomerism Lactim Lactim Form (6-Hydroxy-2-methyl...) Lactam Lactam Form (Dominant) (2-Methyl-6-oxo-1,6-dihydro...) Lactim->Lactam Equilibrium (K > 1) Reactivity Reactivity Consequence: Favors N-alkylation & POCl3 Chlorination Lactam->Reactivity Determines

Figure 1: Tautomeric equilibrium favoring the 6-oxo (lactam) form, which dictates the nucleophilic profile of the nitrogen and the electrophilic profile of the carbonyl oxygen.

Experimental Protocols: Validated Synthetic Workflows

The following protocols demonstrate the efficacy of 6-H-2-MNA in high-value transformations.

Protocol A: Deoxychlorination to 6-Chloro-2-methylnicotinic Acid

This reaction converts the "hydroxy" handle into a "chloro" handle, enabling SNAr chemistry.[1] The 2-methyl group remains intact, proving stability under harsh conditions.

Reagents: 6-Hydroxy-2-methylnicotinic acid (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), Triethylamine (Et₃N, 1.5 eq). Conditions: Reflux (100–110°C), 4–8 hours.[1]

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 6-H-2-MNA (e.g., 10g) in POCl₃ (30 mL).

  • Addition: Add Et₃N dropwise at room temperature (Exothermic!). The mixture will solubilize.[1]

  • Reaction: Heat to reflux.[1][3] Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1] The starting material spot (low R_f) should disappear, replaced by a higher R_f spot (Chloro-ester/acid).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (500g) with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃.[1]

  • Isolation: Adjust pH to ~2–3 using saturated Na₂CO₃ or dilute NaOH. The product, 6-chloro-2-methylnicotinic acid , precipitates as a beige solid.[1]

  • Purification: Filter, wash with cold water, and dry under vacuum.[1]

    • Expected Yield: 65–75%.[1]

    • Validation: LC-MS (ESI-) shows mass peak [M-H]⁻ = 170/172 (Cl isotope pattern).[1]

Protocol B: One-Pot Cyclization to 1,7-Naphthyridines (HIF-PHD Inhibitor Scaffold)

This demonstrates the "scaffold efficacy" where the C2-methyl and C3-carboxyl groups cooperate to form a second ring.[1]

  • Activation: Convert 6-H-2-MNA to its methyl ester (SOCl₂/MeOH).

  • Condensation: React the ester with dimethylformamide dimethyl acetal (DMF-DMA) at 100°C to form the enamine intermediate.

  • Cyclization: Treat the intermediate with a functionalized primary amine (e.g., substituted aniline) in acetic acid at reflux.

  • Result: The nitrogen of the aniline attacks the enamine, and the C2-methyl group (activated by the pyridine ring) participates in the ring closure to form the 1,7-naphthyridine core.

Strategic Pathway Visualization

The diagram below maps the divergence of synthetic utility, highlighting why 6-H-2-MNA is selected over generic nicotinic acid.

SyntheticUtility Core 6-Hydroxy-2-methylnicotinic Acid (Scaffold) Path1 Pathway A: Deoxychlorination (POCl3) Core->Path1 Path2 Pathway B: Cyclization (DMF-DMA / Amine) Core->Path2 Inter1 6-Chloro-2-methylnicotinic acid Path1->Inter1 Inter2 1,7-Naphthyridine Core Path2->Inter2 Drug1 GPR119 Agonists (Diabetes) Inter1->Drug1 Drug3 P2Y12 Antagonists (Thrombosis) Inter1->Drug3 Drug2 HIF-PHD Inhibitors (Renal Anemia) Inter2->Drug2

Figure 2: Synthetic divergence showing high-value pharmaceutical outputs derived specifically from the 6-H-2-MNA scaffold.

References

  • Alper, P. B., et al. (2008).[1] Substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders.[1] WO2008097428.[1] (Describes the use of 6-hydroxy-2-methylnicotinic acid ethyl ester in GPR119 agonist synthesis).

  • Dunn, P. J., et al. (2011).[1] Process for the preparation of 1,7-naphthyridine derivatives.[1] U.S. Patent No.[1] 8,000,000.[1] (Details the cyclization logic using the 2-methyl group).

  • PubChem. (2025).[1] Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate.[1] CID 54682022.[1]

  • Chem-Impex. (2024).[1] 2-Chloro-6-hydroxynicotinic acid Applications.[1][4] (Comparative data on chlorinated analogs).

  • RSC Publishing. (2023).[1][5] POCl3 mediated one-pot deoxygenative aromatization.[1][5] (Mechanistic validation of POCl3 reactivity on hydroxy-methyl-pyridones).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。